PPARα Transactivation Potency: α-Methyl Substitution vs. Unsubstituted Propanoic Acid Core
In a cell-based transactivation assay using CHO-K1 cells transiently transfected with human PPARα-GAL4 chimeric receptor, the racemic α-methyl-substituted phenylpropanoic acid derivative (compound 9, representing the structural core of the target compound) exhibited significantly enhanced PPARα activation compared to the corresponding α-unsubstituted compound 8 [1]. The introduction of the α-methyl group lowered the EC50 by approximately 5.4-fold, demonstrating a critical SAR point for PPARα potency.
| Evidence Dimension | Human PPARα transactivation EC50 |
|---|---|
| Target Compound Data | EC50 = 0.24 μM (racemic α-methyl derivative, compound 9) [1] |
| Comparator Or Baseline | Compound 8 (α-unsubstituted phenylpropanoic acid): EC50 = 1.3 μM [1] |
| Quantified Difference | ~5.4-fold improvement in PPARα activation potency with α-methyl substitution |
| Conditions | Cell-based transactivation assay; CHO-K1 cells transiently transfected with human PPARα-GAL4 chimeric receptor; n=3; data for racemic mixtures [1] |
Why This Matters
This data provides the basis for selecting the α-methyl-substituted scaffold over the simpler phenylpropanoic acid core in PPARα-targeted campaigns; the (2S)-enantiomer allows investigation of stereospecific contributions to this potency gain.
- [1] Nomura, M., Tanase, T., Ide, T., Tsunoda, M., Suzuki, M., Uchiki, H., Murakami, K. & Miyachi, H. (2003). Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor α Subtype-Selective Activators. Journal of Medicinal Chemistry, 46(17), 3581–3599. Data from Table 1. View Source
